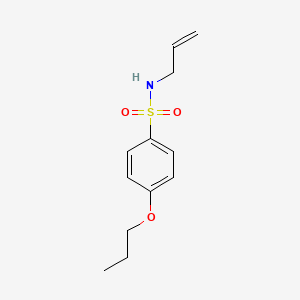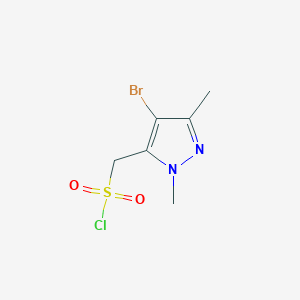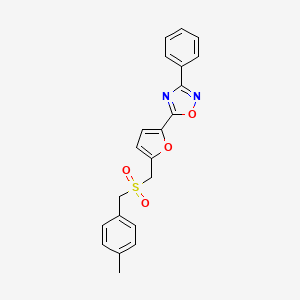
N-allyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-propoxybenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features an allyl group attached to the nitrogen atom and a propoxy group attached to the benzene ring, making it a unique structure with potential for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-propoxybenzenesulfonyl chloride+allylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonamide group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
N-allyl-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the sulfonamide group.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-allyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can occur through competitive binding at the active site or by altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
N-allylbenzenesulfonamide: Lacks the propoxy group, making it less hydrophobic.
4-propoxybenzenesulfonamide: Lacks the allyl group, reducing its reactivity in certain reactions.
N-allyl-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a propoxy group, affecting its electronic properties.
Uniqueness
N-allyl-4-propoxybenzenesulfonamide is unique due to the presence of both the allyl and propoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
N-prop-2-enyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-13-17(14,15)12-7-5-11(6-8-12)16-10-4-2/h3,5-8,13H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMQDXZBPLYGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2633111.png)
![Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate](/img/structure/B2633112.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B2633114.png)
![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2633117.png)
![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)


![3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2633129.png)





